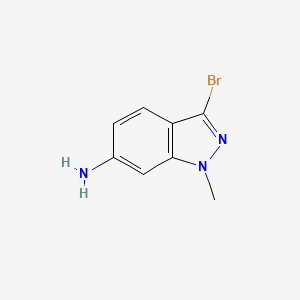

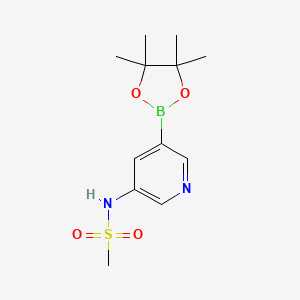

![molecular formula C7H3F3N2S2 B598641 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol CAS No. 1199773-39-1](/img/structure/B598641.png)

6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

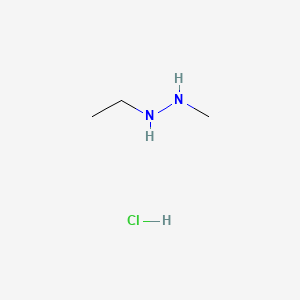

6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol, also known as 2-Mercapto-6-trifluoromethylthiazolo[4,5-b]pyridine, is a compound with the molecular weight of 236.24 . It is a biologically active fragment formed by connecting trifluoromethyl and pyridine ring .

Synthesis Analysis

The synthesis of trifluoromethylpyridines and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . A brief overview of the synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in these industries shows that the major use of TFMP derivatives is in the protection of crops from pests .Molecular Structure Analysis

The molecular structure of this compound can be represented by the IUPAC name 6-(trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine-2-thiol . The InChI code for this compound is 1S/C7H3F3N2S2/c8-7(9,10)3-1-4-5(11-2-3)12-6(13)14-4/h1-2H,(H,11,12,13) .Applications De Recherche Scientifique

Optical Sensors and Material Science

Compounds containing heteroatoms, including thiazole and pyridine derivatives, have been extensively utilized in the synthesis of optical sensors due to their significant biological applications. These derivatives are recognized for their ability to form coordination as well as hydrogen bonds, making them suitable for use as sensing probes. Specifically, pyrimidine derivatives, which share structural similarities with thiazolopyridines, have shown promise as exquisite sensing materials, highlighting their versatility in both biological and material science applications (Jindal & Kaur, 2021).

Biological and Medicinal Applications

Thiazolopyridine derivatives, including structures similar to "6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol," have been studied for their diverse biological effects. These compounds have demonstrated a range of activities such as analgesic, anti-inflammatory, antimicrobial, antioxidant, antifungal, and even anticancer properties. Such wide-ranging biological activities suggest the potential for these compounds to be developed into therapeutic agents targeting various diseases and conditions. Notably, thiazolopyridine derivatives that contain the α-amino phosphonate residue at the 2 position of the basic heterocycle exhibit significant anticancer effects, underscoring their relevance in the search for new cancer treatments (Chaban, 2015).

Environmental and Analytical Chemistry

The development of chemosensors for detecting metal ions is another significant application of compounds related to "this compound." Organic compounds, including thiazole and pyridine derivatives, have been employed as chemosensors for the fluorimetric and colorimetric detection of various metal ions in environmental, agricultural, and biological samples. These chemosensors offer high sensitivity and selectivity, which are crucial for monitoring and studying metal ion concentrations in different matrices. The detailed mechanism and performances of these chemosensors are vital for designing future sensing materials (Al-Saidi & Khan, 2022).

Mécanisme D'action

Target of Action

Thiazolo[4,5-b]pyridines, the class of compounds to which it belongs, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres .

Mode of Action

Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities . They exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .

Biochemical Pathways

Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets , suggesting that they may influence multiple biochemical pathways.

Result of Action

Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.

Propriétés

IUPAC Name |

6-(trifluoromethyl)-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2S2/c8-7(9,10)3-1-4-5(11-2-3)12-6(13)14-4/h1-2H,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGPULQJCUIQMEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1SC(=S)N2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30682035 |

Source

|

| Record name | 6-(Trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199773-39-1 |

Source

|

| Record name | 6-(Trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30682035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Oxazolo[5,4-c]pyridine, 2-chloro-4-Methyl-](/img/structure/B598560.png)

![1-[6-(4-Fluorophenyl)pyridin-3-yl]-3-(4-piperidin-1-ylbutyl)urea](/img/structure/B598562.png)

![Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone](/img/structure/B598568.png)